molecular formula C12H9N3 B3054676 3-Phenyl-3H-imidazo[4,5-b]pyridine CAS No. 61532-33-0

3-Phenyl-3H-imidazo[4,5-b]pyridine

Cat. No. B3054676
CAS RN: 61532-33-0
M. Wt: 195.22 g/mol
InChI Key: AGQWNWPWJSILEU-UHFFFAOYSA-N
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Description

3-Phenyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the CAS Number: 61532-33-0 . It has a molecular weight of 195.22 . It is a powder at room temperature .


Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-3H-imidazo[4,5-b]pyridine was confirmed with the aid of an unphosphorylated Akt1 cocrystal structure .


Chemical Reactions Analysis

The reaction of 3-Phenyl-3H-imidazo[4,5-b]pyridine with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Physical And Chemical Properties Analysis

3-Phenyl-3H-imidazo[4,5-b]pyridine is a powder at room temperature . It has a melting point of 32-37°C .

Scientific Research Applications

Antimicrobial Features

3-Phenyl-3H-imidazo[4,5-b]pyridine derivatives have been studied for their antimicrobial properties. The compounds were synthesized and their structures were elucidated using different spectral data, X-Ray diffraction, and theoretical study using the DFT method .

GABA A Receptor Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance. They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group. These inhibitors are used to treat certain stomach and esophagus problems (such as acid reflux, ulcers) .

Aromatase Inhibitors

Aromatase inhibitors are also found in this group. These inhibitors are drugs that reduce the production of estrogen in the body and are commonly used in the treatment of breast cancer .

NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) have been developed in this class. NSAIDs are medications used to relieve pain, reduce inflammation, and bring down a high temperature (fever) .

Anti-cancer Drugs

This class of aromatic heterocycles has great potential in several research areas, including the pharmaceutical field. In recent years many promising innovations have been reported in different technological applications, such as anti-cancer drugs .

FLT3/Aurora Kinases Inhibitors

Imidazo[4,5-b]pyridines were reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia .

Safety And Hazards

The safety information for 3-Phenyl-3H-imidazo[4,5-b]pyridine includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The imidazopyridine chemotype has been envisaged through scaffold-hopping approach combined with docking studies for putative-binding interactions with Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) target . This suggests potential future directions for the development of new drugs based on the imidazopyridine chemotype.

properties

IUPAC Name

3-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-10(6-3-1)15-9-14-11-7-4-8-13-12(11)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQWNWPWJSILEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416163
Record name 3-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3H-imidazo[4,5-b]pyridine

CAS RN

61532-33-0
Record name 3-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-3H-imidazo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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